ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, an aniline group, and a hydroxy-iodophenyl moiety
Preparation Methods
The synthesis of ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the aniline group: This step involves the reaction of the thiophene derivative with aniline under suitable conditions to form the anilino-thiophene intermediate.
Addition of the hydroxy-iodophenyl moiety: This is typically done through a coupling reaction, such as a Suzuki-Miyaura coupling, where the hydroxy-iodophenyl group is introduced to the anilino-thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and hydroxy-iodophenyl moieties, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts for Suzuki-Miyaura coupling.
Scientific Research Applications
ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly in inducing apoptosis in leukemia cells.
Biological Research: It is used to investigate the effects of various functional groups on biological activity and to develop new therapeutic agents.
Industrial Applications: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with cellular targets, leading to the induction of apoptosis. The compound has been shown to increase intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential disruption and activation of caspase-3, which ultimately results in cell death .
Comparison with Similar Compounds
Similar compounds include:
ETHYL 2-ANILINO-4-OXO-4,5-DIHYDROFURAN-3-CARBOXYLATE: This compound also exhibits anti-proliferative activity and induces apoptosis in leukemia cells.
INDOLE DERIVATIVES: These compounds share some structural similarities and are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.
ETHYL 2-ANILINO-5-[(Z)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-phenyliminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO4S/c1-2-26-20(25)17-18(24)16(11-12-8-9-15(23)14(21)10-12)27-19(17)22-13-6-4-3-5-7-13/h3-11,23-24H,2H2,1H3/b16-11-,22-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXMFGWJOECBX-JTKJEDPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)I)SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)I)/SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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